3-(Pentafluorophenyl)propyldimethylchlorosilane
Overview
Description
3-(Pentafluorophenyl)propyldimethylchlorosilane is a useful research compound. Its molecular formula is C11H12ClF5Si and its molecular weight is 302.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
- 3-(Pentafluorophenyl)propyldimethylchlorosilane has been involved in the synthesis of pentafluorophenyl(fluoro)silanes, demonstrating reactivity with electrophiles and nucleophiles (Frohn et al., 1996).
Organosilicon Chemistry
- This compound has been used in organosilicon chemistry to create derivatives of 2-(pentafluorophenyl)ethylsilane, and to develop oligomeric siloxanes and polymers with pendant 2-(pentafluorophenyl)ethyl groups (Birchall et al., 1971).
Surface Modification
- It has been employed as a surface modifier for quartz and medical-grade stainless steel, showing potential for bioanalytical and biomedical applications (Blaszykowski et al., 2012).
Liquid Chromatography
- The compound is instrumental in the structural and chromatographic characterization of fluorinated mesoporous materials for use in near-ultrahigh-performance liquid chromatography (Ciogli et al., 2014).
Synthesis of Pentafluorophenylmethylamines
- It plays a role in the synthesis of pentafluorophenylmethylamines through a three-component coupling reaction (Dilman et al., 2005).
Characterization of Functionalized Surfaces
- This compound has been used in the characterization of functionalized silica surfaces by solid-state NMR and adsorption isotherm measurements, providing detailed insights into fluorinated stationary phases (Ashu-Arrah et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
chloro-dimethyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF5Si/c1-18(2,12)5-3-4-6-7(13)9(15)11(17)10(16)8(6)14/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIDTPKJLONLEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC1=C(C(=C(C(=C1F)F)F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375099 | |
Record name | 3-(Pentafluorophenyl)propyldimethylchlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157499-19-9 | |
Record name | 3-(Pentafluorophenyl)propyldimethylchlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethyl[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(pentafluorophenyl)propyldimethylchlorosilane interact with silica surfaces, and what are the implications for chromatography?
A1: this compound reacts with the silanol groups (Si-OH) present on the silica surface. This reaction leads to the covalent attachment of the fluorinated silane molecule to the silica, effectively replacing the polar silanol groups with a non-polar, fluorinated surface. [] This surface modification has significant implications for chromatography:
Q2: How do researchers characterize the surface modification of silica with this compound?
A2: The research paper highlights the use of various techniques to confirm and quantify the surface modification:
- Solid-State NMR: (29)Si, (13)C, and (19)F NMR spectroscopy provides detailed information about the chemical structure of the modified surface, including the confirmation of the silane's attachment and insights into the arrangement of the fluorinated groups. []
- Elemental Analysis: Measuring the carbon and fluorine content allows for the quantification of the degree of surface functionalization, confirming the amount of silane successfully attached to the silica. []
- Adsorption Isotherms: Analyzing the adsorption behavior of nitrogen at low temperatures provides insights into the surface area and porosity of the modified material, further characterizing the impact of the silane modification on the silica's physical properties. []
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